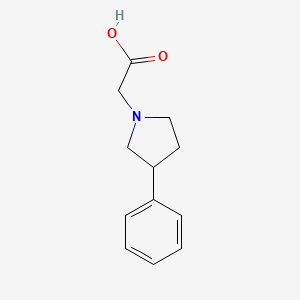

2-(3-Phenylpyrrolidin-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-phenylpyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXOIDBFMZDERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct N-Alkylation with Halogenated Acetic Acid Derivatives

A widely employed strategy involves the alkylation of 3-phenylpyrrolidine with chloroacetic acid or its derivatives. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic substitution. For example, treatment of 3-phenylpyrrolidine with ethyl chloroacetate in the presence of potassium carbonate yields ethyl 2-(3-phenylpyrrolidin-1-yl)acetate, which is subsequently hydrolyzed to the target acid using aqueous NaOH or HCl.

Optimization Insights :

-

Solvent Choice : DMF enhances reaction rates due to its high polarity, but ethanol is preferred for scalability and ease of workup.

-

Temperature : Reactions conducted at 60–80°C achieve >80% conversion within 6–8 hours, while room-temperature conditions require prolonged durations (24–48 hours).

Cyclization of Amino Acid Precursors

Ring-Closing of 4-Aminobutyric Acid Derivatives

A patent-pending method (RU2629117C1) describes the cyclization of potassium 3-phenyl-4-aminobutyrate with chloroacetamide in ethanol under reflux (65–70°C). The reaction proceeds via nucleophilic attack of the amine on the chloroacetamide, followed by intramolecular cyclization to form the pyrrolidine ring. The intermediate 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is hydrolyzed to the carboxylic acid using concentrated HCl (Scheme 1).

Scheme 1 :

-

Alkylation :

-

Hydrolysis :

Key Data :

Reductive Amination Approaches

Condensation of Aldehydes with Amino Acids

A two-step protocol involves the reductive amination of 3-phenylpyrrolidine-2-carbaldehyde with glycine derivatives. The aldehyde reacts with glycine ethyl ester in the presence of NaBHCN to form an imine intermediate, which is reduced to the secondary amine. Subsequent ester hydrolysis with LiOH affords the target acid.

Advantages :

-

Stereocontrol : Enantioselective synthesis is achievable using chiral catalysts (e.g., L-proline).

-

Functional Group Tolerance : Compatible with ester, nitrile, and aryl halide substituents.

Use of Protecting Groups in Synthesis

Boc-Protected Intermediates

To prevent unwanted side reactions during alkylation, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. For instance, Boc-3-phenylpyrrolidine is treated with ethyl bromoacetate under Mitsunobu conditions (DIAD, PPh), followed by deprotection with TFA and hydrolysis.

Conditions :

-

Alkylation : DIAD, PPh, THF, 0°C to room temperature.

-

Deprotection : TFA/DCM (1:1), 2 hours.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ph), 3.71 (s, 2H, CHCO), 3.02–2.94 (m, 2H, pyrrolidine-H), 2.68–2.60 (m, 2H, pyrrolidine-H), 2.45–2.35 (m, 1H, pyrrolidine-H), 1.92–1.82 (m, 2H, pyrrolidine-H).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Alkylation | 72% | 8 hours | Scalability |

| Cyclization | 63% | 12 hours | No protecting groups required |

| Reductive Amination | 68% | 24 hours | Stereoselectivity |

| Boc-Protected Route | 70% | 18 hours | High purity |

Applications and Derivative Synthesis

The carboxylic acid group enables further functionalization, including:

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Phenylpyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-Phenylpyrrolidin-1-yl)acetic acid is primarily valued for its role in synthesizing pharmaceutical compounds. It has been utilized in the development of various therapeutic agents due to its ability to modify biological activity through structural derivatization.

Key Applications :

- Synthesis of Analogs : The compound can be modified to create analogs that exhibit enhanced pharmacological properties, such as increased potency or reduced side effects.

- Drug Discovery : It serves as a scaffold in drug discovery programs aimed at identifying new treatments for various diseases, including inflammatory conditions and cancer.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans.

| Compound | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| 3a | 17 | 100 |

| 3b | 14 | 100 |

| 3c | 15 | 75 |

| 3d | 12 | 75 |

Inhibitory Activity

The compound has been investigated for its inhibitory effects on various enzymes, notably matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and disease progression.

| Compound | IC50 (µM) |

|---|---|

| Compound A (analog) | 11.5 ± 1.3 |

| Compound B (analog) | 0.18 ± 0.03 |

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of new derivatives of the compound demonstrated promising antimicrobial activity. The derivatives were tested against standard bacterial strains, revealing significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the anti-inflammatory properties of certain derivatives in models of inflammatory bowel disease. These compounds showed effectiveness in modulating immune responses by targeting chemokine pathways.

Mecanismo De Acción

The mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

2-(Pyridin-3-yl)acetic Acid

- Structure: Replaces the pyrrolidine ring with a pyridine ring, yielding a heteroaromatic system (CAS: 501-81-5; C₇H₇NO₂; MW: 137.14 g/mol) .

- Safety Profile : Classified under EU-GHS/CLP as:

- Stability: Stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic Acid

- Structure: Contains a hydroxymethyl group on the pyrrolidine ring (CAS: 155681-21-3; C₇H₁₃NO₃; MW: 159.19 g/mol) .

- Applications : Likely serves as a chiral building block in organic synthesis due to the hydroxymethyl substituent, enabling further functionalization.

2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic Acid

- Structure : A pyrazolo-pyridine hybrid with cyclopropyl, ethyl, and trifluoromethyl groups (CAS: 1018125-49-9; C₁₄H₁₃F₃N₂O₂; MW: 306.26 g/mol) .

- Applications : The trifluoromethyl group enhances metabolic stability, making this compound relevant in pharmaceutical research for kinase inhibitors or antiviral agents.

2-[2-(Pyrrolidin-1-yl)phenyl]acetic Acid

- Structure: Phenyl ring directly attached to the pyrrolidine nitrogen (CAS: 136916-22-8; C₁₂H₁₅NO₂; MW: 205.26 g/mol) .

- Key Difference: The phenyl group at the 2-position (vs.

Comparative Data Table

Research Findings and Key Differences

- Structural Impact on Properties: The pyridine ring in 2-(pyridin-3-yl)acetic acid introduces aromaticity and basicity, contrasting with the non-aromatic, flexible pyrrolidine in the target compound . Trifluoromethyl groups (e.g., in the pyrazolo-pyridine derivative) enhance lipophilicity and metabolic resistance, critical for drug candidates . Substituent Position: The 3-phenyl vs. 2-phenyl configuration in pyrrolidine derivatives (CAS 1220027-75-7 vs. 136916-22-8) may influence conformational preferences and intermolecular interactions .

Safety and Handling :

- 2-(Pyridin-3-yl)acetic acid has well-documented toxicity (Category 4), necessitating strict safety protocols . In contrast, safety data for this compound remain unreported, highlighting a gap in current research .

Actividad Biológica

2-(3-Phenylpyrrolidin-1-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Neuroprotective Effects

Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit significant neuroprotective properties. In a study involving a rat model of ischemic brain injury, the compound demonstrated an ability to improve cognitive function and reduce neurological deficits. Specifically, it was shown to enhance exploratory behavior and reduce anxiety in treated rats compared to control groups .

Key Findings:

- Model Used: Rat model of acute focal cerebral ischemia.

- Dosage: Administered intraperitoneally at 125 mg/kg body weight.

- Results: Improved animal behavior, reduced neurological deficits, and significant anxiety reduction were observed .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory effects. A study focused on synthesizing Michael adducts from related compounds highlighted their potential as analgesic drugs. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Neuroprotection | Ischemic rat model | Improved cognitive function, reduced anxiety |

| Analgesic | In vitro assays | Inhibition of COX enzymes |

| Anti-inflammatory | In vivo models | Reduced inflammatory markers |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies suggest that modifications to the pyrrolidine ring and the introduction of various substituents can enhance potency against specific biological targets.

Key Insights:

- The presence of phenyl groups enhances binding affinity to target receptors.

- Modifications at the nitrogen position of the pyrrolidine ring can significantly alter pharmacodynamics and pharmacokinetics .

Case Study 1: Neuroprotective Effects in Ischemia

In a controlled experiment, researchers administered this compound to rats subjected to middle cerebral artery occlusion (MCAO). The results indicated that treated rats showed a marked improvement in motor functions and cognitive recovery compared to saline controls. MRI assessments further supported these findings, showing reduced infarct size in treated animals .

Case Study 2: Analgesic Potential

Another study explored the analgesic potential of related pyrrolidine derivatives using both in vitro and in vivo models. The compounds exhibited significant inhibition of COX enzymes, suggesting their utility as anti-inflammatory agents. This aligns with findings from SAR analyses indicating that specific structural modifications can enhance analgesic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.